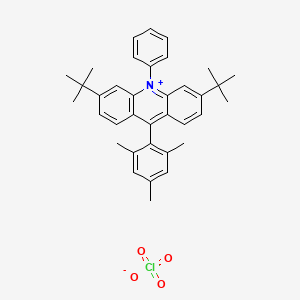![molecular formula C15H13F3N4O B2963449 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1797718-85-4](/img/structure/B2963449.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole ring and a trifluoromethyl benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through the cyclization of appropriate precursors, such as 1H-imidazo[1,2-b]pyrazole derivatives, under specific reaction conditions, including the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the imidazo[1,2-b]pyrazole ring system makes it a versatile substrate for chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The reactions involving this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its use in drug discovery and development.
Medicine: In the medical field, this compound has been studied for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infections and cancer.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The trifluoromethyl group enhances the compound's stability and bioactivity, making it an effective agent in various applications.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but may have different substituents, leading to variations in their properties and applications.
Trifluoromethyl benzamides: These compounds contain the trifluoromethyl group attached to a benzamide moiety, but lack the imidazo[1,2-b]pyrazole ring.
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its combination of the imidazo[1,2-b]pyrazole ring and the trifluoromethyl group, which provides a unique set of chemical and biological properties. This combination enhances its stability, bioactivity, and versatility, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c16-15(17,18)12-4-2-1-3-11(12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRWOSCOGTWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)
![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)



![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)
![N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)


![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)

![4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2963385.png)

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)
